molecular formula C14H11BrO3 B6331488 2-(Benzyloxy)-3-bromobenzoic acid CAS No. 1293226-94-4

2-(Benzyloxy)-3-bromobenzoic acid

Cat. No. B6331488
CAS RN: 1293226-94-4
M. Wt: 307.14 g/mol
InChI Key: RBDRDTLJNVCGKY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used in laboratory chemicals . The compound is also known as 2-Benzyloxybenzoic acid .


Synthesis Analysis

The synthesis of 2-(Benzyloxy)-3-bromobenzoic acid involves several steps. One method involves the use of strong base for the deprotonation of the alcohol and subsequent reaction with benzyl bromide . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-3-bromobenzoic acid consists of a benzene ring with a benzyloxy group and a bromo group attached to it . The average mass of the molecule is 228.243 Da and the monoisotopic mass is 228.078644 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-(Benzyloxy)-3-bromobenzoic acid include the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

2-(Benzyloxy)-3-bromobenzoic acid: is a valuable precursor in Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound can act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis . This process is widely used due to its mild conditions and tolerance of various functional groups, making it a staple in pharmaceutical and material science research.

Synthesis of Benzyl Ethers and Esters

This compound serves as an intermediate in the synthesis of benzyl ethers and esters. These are important protecting groups in organic synthesis, particularly for sensitive alcohol and carboxylic acid functionalities. The benzyloxy group can be introduced under neutral conditions, which is advantageous for complex molecules that are sensitive to acidic or basic environments .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 2-(Benzyloxy)-3-bromobenzoic acid is involved in the synthesis of various drug molecules. Its structure is conducive to further functionalization, allowing for the creation of diverse pharmacophores essential in drug design and discovery .

Safety and Hazards

2-(Benzyloxy)-3-bromobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Further studies on the base-induced Wittig rearrangement of 2-(Benzyloxy)aryloxazolines have revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Mechanism of Action

Target of Action

It is known that benzylic compounds often participate in reactions such as suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that 2-(Benzyloxy)-3-bromobenzoic acid may interact with transition metals and other organic compounds in its reactions.

Mode of Action

The mode of action of 2-(Benzyloxy)-3-bromobenzoic acid involves its interaction with its targets through processes like oxidative addition and transmetalation . In the Suzuki–Miyaura coupling, for example, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence various biochemical pathways, particularly those involving carbon–carbon bond formation .

Pharmacokinetics

Their metabolism may involve processes like oxidation and reduction , and they may be excreted in modified forms.

Result of Action

The compound’s participation in reactions like the suzuki–miyaura coupling suggests that it may contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-3-bromobenzoic acid can be influenced by various environmental factors. For instance, the rate of its reactions may be affected by factors like temperature, pH, and the presence of catalysts . Additionally, the compound’s stability may be influenced by factors like light, heat, and the presence of oxygen .

properties

IUPAC Name

3-bromo-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDRDTLJNVCGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-bromobenzoic acid

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